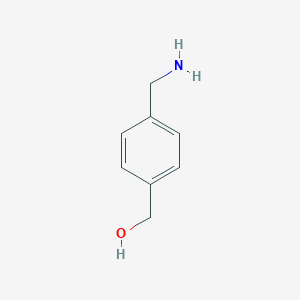

(4-(氨甲基)苯基)甲醇

概述

描述

Synthesis Analysis

The synthesis of related compounds often involves the reduction of cyclic sulfonamide precursors, which can be prepared following the stereoselective intramolecular Heck reaction of a chiral pool derived dihydropyrrole (Evans et al., 2007). Another approach involves direct N-monomethylation of aromatic primary amines using methanol as a methylating agent, demonstrating broad substrate scope and excellent selectivities (Feng Li et al., 2012).

Molecular Structure Analysis

Spectral characterization and density functional theory (DFT) calculations provide insights into the molecular structure of such compounds. For example, novel compounds synthesized and characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry reveal detailed structural information (M. Shahana et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving "(4-(Aminomethyl)phenyl)methanol" and its derivatives can range from palladacycle-phosphine catalyzed methylation of amines and ketones using methanol (Ramesh Mamidala et al., 2019) to La3+-catalyzed methanolysis for the destruction of V-agent simulants, demonstrating the compound's versatility in synthesis and potential applications in decontamination processes (Josephine S. W. Tsang et al., 2004).

Physical Properties Analysis

The physical properties of such molecules are closely related to their molecular structure. Single-crystal X-ray diffraction, for example, has been used to determine the crystal structures of similar compounds, providing valuable information on their conformation and hydrogen bonding patterns, which in turn influence their physical properties (Zhao-Fu Zhu et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be studied through various spectroscopic methods and computational chemistry techniques. DFT calculations, for example, allow for the analysis of bonding features, vibrational wave numbers, and electronic properties, aiding in understanding the compound's reactivity and stability under different conditions (E. Enbaraj et al., 2021).

科学研究应用

硝基芳香族化合物的还原

(2-吡啶基)苯基甲醇在无金属的情况下有效还原硝基芳香族化合物。这个过程对于形成 -氨基酯很重要,吡啶核在还原过程中起着至关重要的作用 (Giomi, Alfini, & Brandi, 2011).

催化 N-甲基化和氢化

甲醇催化的胺类 N-甲基化和硝基芳烃的转移氢化具有成本效益且对环境友好。此方法在有机合成和药物发现中具有应用 (Sarki 等人,2021).

荧光研究

二烯 (4-(1E,3E)-4-[4-(二甲氨基)苯基)丁-1,3-二烯基苯基)甲醇在不同介质中显示溶剂变色荧光,这对于理解生物系统中的分子相互作用至关重要 (Singh & Darshi, 2004).

咪唑的合成

2-(二取代氨基)-5(4)苯基咪唑的合成,包括 5(4)甲基咪唑和 5(4)氯甲基咪唑等衍生物,突出了苯甲醇衍生物在生产各种有机化合物方面的多功能性 (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).

直接 N-单甲基化

在 [Cp*IrCl2]2/NaOH 体系中,芳香伯胺与甲醇的直接 N-单甲基化显示出优异的选择性和广泛的底物范围,有利于合成化学和环境方法 (Li 等人,2012).

吡咯烷衍生物的合成

环状磺酰胺前体的双重还原使 (4S-苯基吡咯烷-2R-基)甲醇和 2S-甲基-4S-苯基吡咯烷的合成成为可能,在开发新药方面具有应用 (Evans, 2007).

肽合成中的硫醇保护基

三(4-叠氮苯基)甲醇在肽合成和材料化学应用中用作一种新型的多功能硫醇保护基 (Qiu 等人,2023).

对脂质动力学的影响

甲醇影响脂质动力学,影响双层组成和细胞存活。这对于生物膜和蛋白质脂质研究非常重要 (Nguyen 等人,2019).

属性

IUPAC Name |

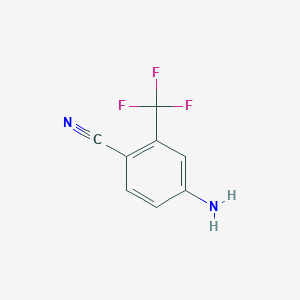

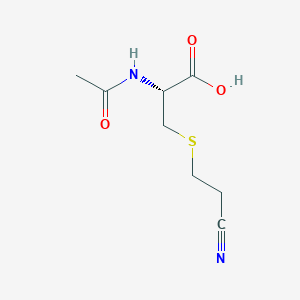

[4-(aminomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOUKOAUAFESMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424654 | |

| Record name | [4-(Aminomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Aminomethyl)phenyl)methanol | |

CAS RN |

39895-56-2 | |

| Record name | [4-(Aminomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(aminomethyl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (4-(Aminomethyl)phenyl)methanol interact with uPA, and what are the downstream effects of this interaction?

A1: (4-(Aminomethyl)phenyl)methanol (AMPM) acts as a reversible inhibitor of uPA by binding to the enzyme's active site, specifically the S1 pocket []. This binding prevents uPA from performing its role in breaking down plasminogen into plasmin, a key process involved in tissue remodeling, cell migration, and matrix degradation. By inhibiting uPA, AMPM could potentially interfere with these processes, making it of interest for further research in areas like cancer metastasis and tumor growth [].

Q2: How does the inhibitory activity of (4-(Aminomethyl)phenyl)methanol compare to similar compounds, and what structural features might explain these differences?

A2: Research has shown that (4-(Aminomethyl)phenyl)methanol (AMPM) exhibits a weaker inhibitory effect on uPA compared to a structurally similar compound, 4-(aminomethyl)benzoic acid (AMBA) []. While both molecules bind to the S1 pocket of uPA, AMBA demonstrates a significantly lower inhibitory constant (Ki) value, indicating a stronger binding affinity []. The presence of a carboxylic acid group in AMBA, compared to the methanol group in AMPM, could contribute to additional interactions with the uPA active site, leading to the observed difference in inhibitory potency [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)